Product packaging for 2-(4-Propoxycyclohexyl)acetic acid(Cat. No.:CAS No. 1803581-50-1)

2-(4-Propoxycyclohexyl)acetic acid

Cat. No.: B1382460
CAS No.: 1803581-50-1
M. Wt: 200.27 g/mol
InChI Key: OVQQMHDKYBSOOH-UHFFFAOYSA-N
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Description

2-(4-Propoxycyclohexyl)acetic acid is a carboxylic acid derivative based on a cyclohexylacetic acid backbone, a structure of significant interest in advanced organic synthesis and applied materials research. While specific data on this exact compound is limited, its core structure is closely related to other patented cyclohexylacetic acid derivatives used in fragrance compositions, suggesting potential value in the development of novel scent molecules . The propoxy side chain may influence the compound's polarity and lipophilicity, key parameters in material science research. Researchers investigate such analogs for their physico-chemical properties, which can be predicted to include a molecular weight of approximately 214.30 g/mol and a molecular formula of C12H22O3, based on its structure . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B1382460 2-(4-Propoxycyclohexyl)acetic acid CAS No. 1803581-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propoxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQQMHDKYBSOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(4-Propoxycyclohexyl)acetic Acid

The creation of the this compound molecular framework can be achieved through several strategic pathways, primarily involving the formation of the substituted cyclohexane (B81311) ring and the acetic acid side chain.

A prevalent and logical synthetic strategy for this compound involves a two-step process. The initial step is the synthesis of the aromatic precursor, 4-propoxyphenylacetic acid. This can be followed by the catalytic hydrogenation of the phenyl ring to yield the desired cyclohexyl derivative.

A plausible route to the precursor, 4-propoxyphenylacetic acid, can be inferred from the synthesis of structurally similar compounds. For instance, the synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid is achieved through the condensation of 4-propoxybenzaldehyde (B1265824) with glyoxylic acid . A similar strategy could be adapted to produce 4-propoxyphenylacetic acid.

The second and key step is the reduction of the aromatic ring of 4-propoxyphenylacetic acid. Catalytic hydrogenation is a standard and effective method for converting aromatic compounds into their corresponding cycloalkanes. libretexts.orgresearchgate.net While many catalysts can be employed, rhodium on carbon (Rh/C) is particularly effective for the hydrogenation of aromatic rings under relatively mild conditions. libretexts.orgnih.gov The reaction involves treating the aromatic precursor with hydrogen gas in the presence of the catalyst. youtube.comyoutube.com

Modern synthetic chemistry is increasingly focused on the development of environmentally benign processes. In the context of synthesizing acetic acid derivatives like this compound, several green chemistry principles can be applied.

The use of green solvents is a primary consideration. Traditional solvents for hydrogenation can often be replaced with more sustainable alternatives. catalysis.blogrsc.org For instance, research has explored using solvents derived from biomass, such as 2-methyltetrahydrofuran, or even conducting reactions in supercritical carbon dioxide or water to reduce environmental impact. rsc.orgnumberanalytics.com

Biocatalysis represents another significant green approach. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. acs.orgnih.govelsevierpure.com For the synthesis of carboxylic acids, nitrilases can be used for the enantioselective hydrolysis of nitriles to carboxylic acids. acs.orgsemanticscholar.org Carboxylic acid reductases (CARs) are another class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes, which can then be further transformed. nih.gov While not yet specifically documented for this compound, these biocatalytic methods are at the forefront of green chemistry research for synthesizing complex carboxylic acid derivatives.

The successful synthesis of this compound is highly dependent on the selection of appropriate precursor molecules and the optimization of reaction conditions.

Table 1: Key Precursor Molecules for the Synthesis of this compound

Precursor Molecule Role in Synthesis
4-Propoxybenzaldehyde Starting material for the synthesis of the aromatic precursor, 4-propoxyphenylacetic acid.
Glyoxylic Acid Reactant that condenses with 4-propoxybenzaldehyde to form the acetic acid moiety.
4-Propoxyphenylacetic Acid The direct aromatic precursor that undergoes hydrogenation to form the final product.
Hydrogen Gas (H₂) The reducing agent used in the catalytic hydrogenation of the aromatic ring. youtube.comyoutube.com

The reaction conditions for the key hydrogenation step must be carefully controlled to ensure high yield and selectivity.

Table 2: Typical Reaction Conditions for the Catalytic Hydrogenation of Aromatic Precursors

Parameter Condition Rationale and Findings
Catalyst Rhodium on Carbon (Rh/C), Palladium on Carbon (Pd/C), Platinum Dioxide (PtO₂) Rhodium on carbon is highly effective for hydrogenating aromatic rings. libretexts.orgnih.gov Palladium and platinum catalysts are also commonly used for hydrogenation reactions. youtube.comyoutube.com
Solvent Acetic Acid, Methanol (B129727), Ethanol (B145695), Ethyl Acetate Acetic acid can be a suitable solvent for the hydrogenation of other carboxylic acids. reddit.com Alcohols like methanol and ethanol are also frequently used. reddit.com
Temperature Room Temperature to 100 °C Hydrogenation of aromatic rings may require elevated temperatures compared to simple alkenes. libretexts.org

| Pressure | Atmospheric to several hundred atmospheres | While some hydrogenations proceed at atmospheric pressure, reducing a stable aromatic ring often requires higher pressures of hydrogen gas. libretexts.org |

Derivatization Reactions and Functional Group Transformations

The carboxylic acid moiety and the propoxy chain of this compound are amenable to various chemical transformations, allowing for the synthesis of a range of derivatives.

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct. libretexts.org For sterically hindered carboxylic acids, alternative methods involving activating agents might be necessary to achieve good yields. google.com

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group, as the direct reaction with an amine is generally unfavorable. rsc.org Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond. chimia.ch For particularly challenging or sterically hindered substrates, more specialized coupling agents or conversion of the carboxylic acid to an acyl fluoride (B91410) may be employed. rsc.org

Table 3: Reagents for Derivatization of the Carboxylic Acid Moiety

Reaction Reagent Class Specific Examples
Esterification Alcohols with Acid Catalyst Methanol, Ethanol, Propanol with H₂SO₄ or TsOH wikipedia.orgmasterorganicchemistry.com

| Amidation | Amines with Coupling Agents | Primary or secondary amines with DCC, EDC, HATU chimia.chrsc.org |

The propoxy group, being an ether linkage, is generally stable. However, it can be chemically modified under specific conditions. A primary transformation is ether cleavage, which typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) acs.org. This reaction would break the carbon-oxygen bond of the ether, converting the propoxy group into a hydroxyl group and propyl halide. This transformation is generally a destructive modification of the propoxy chain rather than a subtle functionalization. Other functionalizations of the aliphatic propoxy chain itself, without cleaving the ether, would require more advanced and specific synthetic methods that are not commonly reported for this type of structure.

Cyclohexane Ring Functionalization and Stereochemical Control

The construction of the this compound molecule necessitates the introduction of a propoxy group and an acetic acid moiety at the 1 and 4 positions of the cyclohexane ring. The spatial arrangement of these substituents, either cis or trans to each other, is a critical aspect of the synthesis, requiring stereochemical control.

A plausible synthetic approach would commence with a precursor such as 4-hydroxycyclohexylacetic acid, which is commercially available as a mixture of cis and trans isomers. The critical step would then be the etherification of the hydroxyl group to the propoxy group.

Williamson Ether Synthesis:

A common method for such a transformation is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 4-hydroxycyclohexylacetic acid using a strong base to form an alkoxide, followed by nucleophilic substitution with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

Step 1: Deprotonation: The hydroxyl group of the starting material is treated with a base like sodium hydride (NaH) to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution: The alkoxide then reacts with the propyl halide in an SN2 reaction to form the desired propoxy ether.

The stereochemistry of the cyclohexane ring would likely be retained during this process. Therefore, starting with a specific isomer of 4-hydroxycyclohexylacetic acid (cis or trans) would yield the corresponding isomer of this compound. The separation of the initial cis and trans isomers of 4-hydroxycyclohexylacetic acid can be achieved through chromatographic techniques or fractional crystallization.

Alternative Routes:

An alternative strategy could begin with the synthesis of 4-propoxycyclohexanone (B2543290). This ketone could be prepared from 4-methoxycyclohexanone, for which synthetic methods have been described. google.com The 4-propoxycyclohexanone could then be subjected to a variety of reactions to introduce the acetic acid side chain, such as the Wittig or Horner-Wadsworth-Emmons reaction to form an exocyclic double bond, followed by reduction and hydrolysis.

Stereochemical control in these routes can be challenging. For instance, the reduction of an intermediate containing a double bond can lead to a mixture of cis and trans isomers. Chemoenzymatic methods, such as the use of alcohol dehydrogenases, have been shown to be effective in the stereoselective reduction of substituted cyclohexanones, offering a potential pathway to control the stereochemistry of the hydroxyl group before etherification. mdpi.com

Starting Material Reagents and Conditions Intermediate/Product Key Transformation Stereochemical Consideration
trans-4-Hydroxycyclohexylacetic acid1. NaH, THF; 2. CH₃CH₂CH₂Brtrans-2-(4-Propoxycyclohexyl)acetic acidWilliamson Ether SynthesisRetention of trans stereochemistry
cis-4-Hydroxycyclohexylacetic acid1. NaH, THF; 2. CH₃CH₂CH₂Brcis-2-(4-Propoxycyclohexyl)acetic acidWilliamson Ether SynthesisRetention of cis stereochemistry
4-Propoxycyclohexanone1. Ph₃P=CHCO₂Et; 2. H₂, Pd/C; 3. H₃O⁺, ΔThis compoundWittig Reaction, Reduction, HydrolysisMay produce a mixture of cis and trans isomers

Reaction Mechanism Elucidation for Novel Synthetic Pathways

As of the current body of scientific literature, there are no specific studies that elucidate the reaction mechanisms for novel synthetic pathways leading directly to this compound. The synthetic routes described above are based on well-established and understood reaction mechanisms.

The Williamson ether synthesis proceeds via a standard SN2 mechanism. The elucidation of mechanisms for more novel approaches, such as potential biocatalytic routes for stereocontrol, would require dedicated kinetic and computational studies. For example, understanding the enzyme-substrate interactions in a hypothetical stereoselective reduction of 4-propoxycyclohexanone would be crucial for optimizing such a transformation.

Structure Activity Relationship Sar and Molecular Design Principles

Conformational Analysis and Stereoisomerism of the Cyclohexyl Moiety

The cyclohexane (B81311) ring is not a flat hexagon; it predominantly exists in a puckered, three-dimensional "chair" conformation to minimize angular and torsional strain. In this conformation, the hydrogen atoms and any substituents attached to the ring carbons can occupy one of two types of positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For a 1,4-disubstituted cyclohexane like 2-(4-Propoxycyclohexyl)acetic acid, two diastereomers are possible: cis and trans. spcmc.ac.in

Trans Isomer: In the trans configuration, the two substituents are on opposite sides of the ring. This isomer can exist in two chair conformations: one where both the propoxy and acetic acid groups are in equatorial positions (diequatorial) and another, much less stable form, where both are in axial positions (diaxial). The diequatorial conformer is significantly more stable because it avoids 1,3-diaxial interactions, a form of steric hindrance where axial substituents "bump into" other axial hydrogens on the same side of the ring. fiveable.melibretexts.org Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.

Cis Isomer: In the cis configuration, the substituents are on the same side of the ring. This isomer exists as a mixture of two rapidly interconverting chair conformations, where one substituent is axial and the other is equatorial. spcmc.ac.in The energetic preference for one of these two conformers depends on the relative steric bulk of the two groups. The conformation that places the larger group in the more spacious equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org Given the relative sizes, the propoxy group is bulkier than the acetic acid moiety, suggesting the conformer with the propoxy group in the equatorial position would be favored.

Because the 1,4-disubstituted pattern results in a plane of symmetry passing through carbons 1 and 4, both the cis and trans isomers of this compound are achiral. spcmc.ac.in

Table 1: Conformational Stability of this compound Isomers This table illustrates the predicted relative stability of the different stereoisomers and their primary conformers based on established principles of conformational analysis.

Isomer Conformation Substituent Positions Predicted Relative Stability Rationale
Trans Diequatorial 1-Propoxy (eq), 4-Acetic Acid (eq) Most Stable Minimal steric hindrance; avoids 1,3-diaxial interactions. fiveable.melibretexts.org
Diaxial 1-Propoxy (ax), 4-Acetic Acid (ax) Least Stable High steric strain from multiple 1,3-diaxial interactions. libretexts.org
Cis Equatorial/Axial 1-Propoxy (eq), 4-Acetic Acid (ax) Less Stable than Trans-diequatorial One group is in the less favorable axial position.
Axial/Equatorial 1-Propoxy (ax), 4-Acetic Acid (eq) Less Stable than Trans-diequatorial One group is in the less favorable axial position; likely higher energy than the other cis conformer due to the larger propoxy group being axial. libretexts.org

Influence of Alkyl Chain Length and Substituent Variations on Molecular Behavior

The structure-activity relationship (SAR) for a class of compounds describes how modifications to the molecular structure affect its biological or chemical activity. For this compound, key areas for modification include the alkyl chain of the propoxy group and substituents on the cyclohexyl ring or acetic acid moiety.

Alkyl Chain Length: The length of the alkyl chain in the 4-alkoxy substituent is a critical determinant of the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). Studies on various classes of molecules show that altering alkyl chain length can have a profound and often non-linear effect on biological activity. nih.gov

Biphasic Effect: It is common for biological activity to increase with alkyl chain length up to an optimal point, after which further increases lead to a decrease in activity. This "cutoff effect" can occur if the molecule becomes too lipophilic, leading to poor solubility in aqueous environments or non-specific binding to lipids rather than the intended target.

Substituent Variations: Modifying other parts of the molecule can also drastically alter its properties.

Cyclohexyl Ring: Introducing substituents like fluorine or hydroxyl groups onto the cyclohexane ring can influence the molecule's polarity, metabolic stability, and conformational preferences. For example, the introduction of polar groups can decrease hydrophobicity. nih.gov

Acetic Acid Moiety: The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor and acceptor. It is often crucial for interaction with biological targets. Esterification or conversion to an amide would block this functionality, which could abolish or completely change the molecule's activity by altering its ability to interact with a target receptor or enzyme. nih.gov

Table 2: Predicted Effect of Structural Modifications on Molecular Properties This table outlines hypothetical SAR trends for derivatives of this compound based on general principles.

Modification Derivative Example Predicted Effect on Properties Rationale
Shorten Alkyl Chain 2-(4-Ethoxycyclohexyl)acetic acid Increased hydrophilicity (water solubility) Shorter alkyl chains are less lipophilic.
Lengthen Alkyl Chain 2-(4-Pentoxycyclohexyl)acetic acid Increased lipophilicity; may improve membrane permeability. Longer alkyl chains are more lipophilic. nih.gov
Introduce Polar Group 2-(4-Propoxy-1-hydroxycyclohexyl)acetic acid Increased polarity; potential for new hydrogen bonding interactions. The hydroxyl group is polar.
Modify Acid Group Methyl 2-(4-Propoxycyclohexyl)acetate (Ester) Loss of strong hydrogen bond donor capability; increased lipophilicity. Esterification removes the acidic proton and increases non-polarity.
Ring Bioisostere 2-(4-Propoxyphenyl)acetic acid Altered 3D geometry (planar ring); potential for different target interactions. A phenyl ring is flat, unlike the puckered cyclohexane ring.

Rational Design of this compound Derivatives for Targeted Interactions

Rational drug design involves creating new molecules with a specific biological purpose based on an understanding of SAR. The principles derived from the analysis of this compound can guide the design of derivatives for specific applications, such as enzyme inhibition or receptor binding.

For instance, if the target is a protein with a defined binding pocket, derivatives can be designed to optimize the fit.

Exploiting Hydrophobic Pockets: If the target protein has a deep, non-polar pocket, derivatives with longer alkyl chains (e.g., butoxy, pentoxy) could be synthesized to extend into this pocket, potentially increasing binding affinity through enhanced hydrophobic interactions.

Targeting Polar Interactions: If the binding site contains key amino acid residues capable of forming hydrogen bonds (e.g., serine, threonine, or asparagine), maintaining the carboxylic acid group is essential. Furthermore, introducing other polar groups (like hydroxyls or amines) at specific positions on the cyclohexane ring could create new, favorable interactions, improving potency and selectivity.

Conformational Locking: The flexibility of the cyclohexane ring means it exists in equilibrium between different conformations. If the biologically active conformation is known (e.g., the trans-diequatorial form), the molecule could be modified to "lock" it into this shape. This can be achieved by introducing bulky groups that disfavor ring flipping, thereby presenting the optimal geometry to the biological target and potentially increasing efficacy.

The synthesis of phenoxyacetic acids and their derivatives has been explored for various biological activities, such as herbicidal and anti-inflammatory effects, often targeting specific enzymes like cyclooxygenase (COX). scielo.brmdpi.com By analogy, cyclohexylacetic acid derivatives could be rationally designed to fit into the active sites of similar enzymes, with the cyclohexane scaffold providing a distinct three-dimensional structure compared to a flat aromatic ring.

Computational Chemistry Approaches in Molecular Design and SAR

Computational chemistry provides powerful tools to predict and analyze the properties of molecules, accelerating the design process before committing to laborious chemical synthesis.

Conformational Analysis: Programs using quantum mechanics or molecular mechanics can calculate the relative energies of different conformers (e.g., the chair and boat forms, and axial vs. equatorial substituent placement) with high accuracy. This allows chemists to confirm that the trans-diequatorial conformer of this compound is indeed the most stable, providing a quantitative measure of its stability advantage. libretexts.org

Molecular Docking: If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular docking simulations can be used to predict how a ligand, such as this compound or its derivatives, will bind. mdpi.com These simulations can predict the binding orientation, affinity, and key intermolecular interactions (hydrogen bonds, hydrophobic contacts). This information is invaluable for SAR studies, as it can explain why certain derivatives are more active than others and guide the design of new compounds with improved binding.

Property Prediction: Computational models can also predict physicochemical properties like solubility, lipophilicity (logP), and bioavailability. These predictions help in the early stages of design to filter out compounds that are likely to have poor pharmacological properties, allowing researchers to focus on candidates with a higher probability of success.

By integrating these computational approaches, the design of novel derivatives of this compound can be pursued more rationally and efficiently, optimizing their structure for targeted interactions and desired molecular behavior.

Investigating Biological and Pharmacological Relevance of the 2 4 Propoxycyclohexyl Acetic Acid Scaffold

Exploration of Enzyme Inhibition Profiles for Cyclohexylacetic Acid Derivatives

Cyclohexylacetic acid derivatives have been the subject of research to understand their potential to inhibit various enzymes involved in disease processes.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. nih.gov Their overactivity is implicated in various pathological conditions, including cancer and arthritis. nih.gov Research into carboxylic acid-based MMP inhibitors has explored derivatives of a cyclohexylglycine scaffold. nih.gov A number of these inhibitors have demonstrated low nanomolar potency against specific MMPs, such as MMP-2 and MMP-13, while showing selectivity by sparing others like MMP-1 and MMP-7. nih.gov

Table 1: MMP Inhibition by Cyclohexylglycine Derivatives

Compound/Derivative Target MMPs Potency Selectivity

Cyclooxygenase (COX) Isoenzyme Modulation

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the production of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a role in inflammatory responses. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX isoforms to varying extents. nih.gov The potential for cyclohexylacetic acid derivatives to modulate these isoenzymes is an area of interest, given the role of COX enzymes in inflammation. nih.govnih.gov

Glucokinase (GK) Activation and Glucose Metabolism Modulation

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake. nih.govnih.gov Allosteric glucokinase activators (GKAs) can enhance the enzyme's affinity for glucose, thereby lowering blood sugar levels. nih.gov Some GKAs are small molecules with diverse chemical structures. nih.gov For instance, TTP399, a liver-specific GKA, directly activates glucokinase. nih.gov Dorzagliatin, another GKA, acts on both the liver and pancreas. nih.gov The potential for compounds with a cyclohexylacetic acid scaffold to modulate GK activity is an area of ongoing research.

Modulation of Cellular Signaling Pathways

The 2-(4-propoxycyclohexyl)acetic acid scaffold and its derivatives are also being investigated for their ability to modulate critical cellular signaling pathways involved in inflammation and disease progression.

Tumor Necrosis Factor Alpha (TNF-α) Activity Inhibition

Tumor necrosis factor-alpha (TNF-α) is a proinflammatory cytokine that plays a significant role in a wide array of inflammatory diseases and neurodegenerative disorders. nih.govmdpi.com Inhibition of TNF-α has emerged as a viable therapeutic strategy. mdpi.com Certain small molecules derived from plants have shown the ability to block TNF-α. nih.govmdpi.com For example, roburic acid has been shown to bind directly to TNF-α, inhibiting its interaction with its receptor. frontiersin.org Another compound, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces TNF-α and has been studied for its antitumor effects. nih.gov The potential for cyclohexylacetic acid derivatives to inhibit TNF-α activity is a key area of investigation.

Prostaglandin (B15479496) Biosynthesis Pathways

Prostaglandins are lipid compounds with hormone-like effects that are involved in inflammation. nih.gov Their synthesis begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. bio-rad.comresearchgate.net PGH2 is then converted into various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases. nih.govbio-rad.com The inhibition of COX enzymes by NSAIDs blocks this pathway. researchgate.net Given the role of cyclohexylacetic acid derivatives in modulating COX isoenzymes, their influence on the prostaglandin biosynthesis pathway is a significant area of research. The inhibition of this pathway can lead to a reduction in the production of pro-inflammatory prostaglandins. nih.gov

Broad Spectrum Pharmacological Interest Areas for Related Acetic Acid Derivatives

The acetic acid moiety is a well-established pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications. The following sections will detail the pharmacological interest in these compounds, drawing from studies on structurally related molecules.

Anti-inflammatory Mechanism Investigations

A significant area of research for acetic acid derivatives has been in the field of anti-inflammatory agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. researchgate.net

Some phenylacetic acid derivatives, such as diclofenac, are potent inhibitors of both COX-1 and COX-2 enzymes. drughunter.com This non-selective inhibition, while effective in reducing inflammation, can be associated with gastrointestinal side effects. researchgate.net More recent research has focused on the development of selective COX-2 inhibitors, which are designed to reduce inflammation with an improved gastrointestinal safety profile. researchgate.net

For instance, novel phenoxy acetic acid derivatives have been synthesized and shown to exhibit significant selective COX-2 inhibition. researchgate.net Certain compounds in these series have demonstrated potent in vitro COX-2 inhibitory activity, with IC50 values in the nanomolar range. researchgate.net These compounds have also been shown to reduce the levels of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), in in vivo models of inflammation. researchgate.net

Indole-3-acetic acid (IAA), a metabolite derived from tryptophan, has also been shown to possess anti-inflammatory properties. nih.gov Studies have indicated that IAA can attenuate the inflammatory response induced by lipopolysaccharides (LPS) in macrophages by reducing the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Acetic Acid Derivatives

Compound/Derivative Class Target IC50 Value Reference
Phenoxy acetic acid derivatives (e.g., 5d-f, 7b, 10c-f) COX-2 0.06–0.09 μM researchgate.net
Mefenamic acid COX-2 5.3 μM researchgate.net
Paracetamol-ibuprofen combined drug COX-1 0.53 µg/ml wikipedia.org
Paracetamol-ibuprofen combined drug COX-2 2.208 ± 0.04 µg/ml wikipedia.org
Paracetamol-naproxen combined drugs COX-1 1.5 ± 0.02 µg/ml wikipedia.org
Paracetamol-naproxen combined drugs COX-2 1.9 ± 0.05 µg/ml wikipedia.org

Antibacterial and Antifungal Potential

Acetic acid itself is a well-known antimicrobial agent that has been used for disinfection for thousands of years. researchgate.net Its derivatives have also been investigated for their potential as antibacterial and antifungal agents. The antimicrobial activity of acetic acid and its derivatives is often attributed to their ability to disrupt the cell membrane and interfere with essential metabolic processes of microorganisms.

Studies have shown that acetic acid exhibits broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of acetic acid have been determined for various pathogens, demonstrating its germicidal activity. researchgate.netresearchgate.net For example, a 1% concentration of acetic acid has been shown to inhibit the growth of Saccharomyces cerevisiae, Aspergillus niger, Bacillus cereus, and Staphylococcus aureus. researchgate.net

The antimicrobial efficacy of acetic acid can be influenced by factors such as pH and the specific microbial strain. drugdesign.org For instance, the antifungal activity of acetic acid has been demonstrated against various molds, including Aspergillus flavus and Penicillium oxalicum. drugdesign.org

Table 2: Minimum Inhibitory Concentration (MIC) of Acetic Acid Against Various Microorganisms

Microorganism MIC Reference
Escherichia coli 13 mm to 18 mm (inhibition zone at 0.5%) mdpi.com
Staphylococcus aureus 13 mm to 18 mm (inhibition zone at 0.5%) mdpi.com
Pseudomonas aeruginosa 13 mm to 18 mm (inhibition zone at 0.5%) mdpi.com
Proteus spp. 13 mm to 18 mm (inhibition zone at 0.5%) mdpi.com
Bacillus cereus group strains 0.125% (v/v) researchgate.net
Trichophyton viride spores 20 μl ml−1 (for 12% acetic acid) drugdesign.org

Anticoagulant Activity Studies

Research has indicated that acetic acid and its derivatives may possess anticoagulant properties. In vitro studies have shown that acetic acid can significantly inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin, and arachidonic acid. researchgate.net The mechanism behind this antiplatelet activity is thought to involve the inhibition of cyclooxygenase-1 (COX-1) and the subsequent reduction in the formation of thromboxane-A2, a potent platelet aggregator. researchgate.net

Furthermore, acetic acid has demonstrated fibrinolytic activity, which is the process of breaking down fibrin (B1330869) in blood clots. researchgate.net It is suggested that acetic acid may exert this effect by activating plasminogen, leading to the degradation of crosslinked fibrin by the activated plasmin. researchgate.net

Some synthetic amidinobenzamide derivatives of 3-aminobenzoic acid have been evaluated for their anticoagulant activities by measuring the prolongation of activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). nih.gov Certain compounds in this class have shown significant prolongation of aPTT, suggesting an inhibitory effect on the intrinsic and/or common coagulation pathways. nih.gov

Table 3: In Vitro Anticoagulant Activity of Acetic Acid and its Derivatives

Compound/Derivative Test Observation Reference
Acetic acid (2.0 mM) Arachidonic acid-induced platelet aggregation Reduced to approximately 36.82 ± 1.31% researchgate.net
Acetic acid Fibrinolytic activity 1.866 IU urokinase/mL researchgate.net
N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (B126) (1) aPTT at 30 μM Prolonged to 33.2 ± 0.7 s nih.gov
N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (2) aPTT at 30 μM Prolonged to 43.5 ± 0.6 s nih.gov
Protocatechuic acid (100 µg) Collagen and epinephrine-activated platelet aggregation Increased closure time by 1.13-fold mdpi.com
Isovanillic acid (100 µg) Collagen and epinephrine-activated platelet aggregation Increased closure time by 1.09-fold mdpi.com
p-Hydroxybenzoic acid (100 µg) Collagen and epinephrine-activated platelet aggregation Increased closure time by 1.24-fold mdpi.com

Anticancer and Anticonvulsant Activity Investigations

The structural framework of acetic acid has been utilized in the design of novel compounds with potential anticancer and anticonvulsant activities.

In the realm of oncology, certain N-heteroaryl acetic acid salts have been investigated for their anticancer activity against breast cancer cells. nih.gov One such derivative, 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide, exhibited significant cytotoxic effects with a low IC50 value and was found to induce a high percentage of apoptosis. nih.gov The proposed mechanism of action for this compound involves the inhibition of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. nih.gov Other research has identified a (2-naphthylthio)acetic acid derivative as a selective inhibitor of Bfl-1, an anti-apoptotic protein implicated in the pathogenesis of various cancers. researchgate.net

In the field of neurology, several amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have been synthesized and evaluated for their anticonvulsant properties. uj.edu.pl Some of these compounds displayed a broad spectrum of anticonvulsant activity in animal models of seizures, with protective indices superior to the reference drug, valproic acid. uj.edu.plresearchgate.net The proposed mechanism of action for some of these active compounds involves their interaction with neuronal voltage-sensitive sodium and L-type calcium channels. uj.edu.pl

Table 4: Anticancer and Anticonvulsant Activity of Selected Acetic Acid Derivatives

Compound/Derivative Activity Cell Line/Model IC50/ED50 Value Reference
4-benzyl-1-(carboxymethyl) pyridinium bromide Anticancer (Cytotoxicity) Breast Cancer Cells 32 µM nih.gov
4-benzyl-1-(carboxymethyl) pyridinium bromide Anticancer (HDAC inhibition) - 1.1 µM nih.gov
3α,24-dihydroxy-30-oxolup-20(29)-en-28-oic acid (T1c) Anti-leukemia THP-1 cells 12.90 ± 0.1 µM mdpi.com
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) Anticonvulsant (MES test) Mice 68.30 mg/kg researchgate.net
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) Anticonvulsant (6 Hz test) Mice 28.20 mg/kg researchgate.net
Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid (compounds 3, 4, and 7) Anticonvulsant Mice Better protective indices than valproic acid uj.edu.pl

Bioisosteric Replacements and Pharmacophore Optimization Strategies

The carboxylic acid group is a key feature in many pharmacologically active molecules, but it can also present challenges related to metabolic instability and poor membrane permeability. nih.gov Bioisosteric replacement is a powerful strategy in medicinal chemistry to address these issues by substituting the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties while offering improved pharmacokinetic profiles. drughunter.com

One of the most common bioisosteres for a carboxylic acid is the tetrazole ring. drughunter.com The tetrazole group has a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions. drughunter.com A classic example is the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency and improved oral bioavailability. drughunter.comnih.gov Other heterocycles, such as 5-oxo-1,2,4-oxadiazoles, have also been successfully employed as carboxylic acid surrogates. drughunter.com

Hydroxamic acids are another class of bioisosteres for carboxylic acids. nih.gov They have been used in the design of various enzyme inhibitors. nih.gov For instance, benzhydroxamic acids and their esters have been developed as MEK inhibitors with favorable activity and pharmacokinetic properties. nih.gov

Pharmacophore optimization involves modifying a lead compound to enhance its interaction with the biological target. This can involve altering the core scaffold, as seen in scaffold hopping, or modifying peripheral substituents to improve binding affinity and selectivity. nih.gov For example, in the development of Bfl-1 inhibitors, the chemical structure of a hit compound was modified to remove undesirable chemical features and improve selectivity over the related protein Mcl-1 through computational modeling and subsequent synthesis. researchgate.net

Table 5: Examples of Bioisosteric Replacements for the Carboxylic Acid Group

Original Functional Group Bioisosteric Replacement Example Drug/Compound Class Improvement Reference
Carboxylic Acid Tetrazole Losartan (Angiotensin II receptor antagonist) 10-fold increase in potency, improved oral bioavailability drughunter.comnih.gov
Carboxylic Acid 5-oxo-1,2,4-oxadiazole AT1 receptor antagonists Alternative to tetrazoles for improved oral absorption drughunter.com
Carboxylic Acid Hydroxamic Acid MEK inhibitors (Benzhydroxamic acids) Favorable activity and ADME/PK properties nih.gov
α-amino carboxylic acid 3,4-diamino-3-cyclobutene-1,2-dione NMDA antagonists Good affinity at the NMDA receptor ucdavis.edu

Applications in Advanced Materials Science

Liquid Crystalline Properties and Mesophase Behavior

The study of liquid crystals involves understanding their intermediate states of matter, known as mesophases, which exhibit properties between those of a conventional liquid and a solid crystal. libretexts.org Materials with liquid crystalline properties are sensitive to external stimuli like temperature and can be classified into types such as nematic, smectic, and cholesteric. sciencenet.cnyoutube.com

Nematic and Smectic Phase Characteristics of Cyclohexylacetic Acid Derivatives

Cyclohexylacetic acid derivatives are known to form nematic and smectic liquid crystal phases. The nematic phase is the most common and least ordered, characterized by molecules that have long-range orientational order but no positional order. mdpi.com In this phase, the long axes of the molecules align in a general direction, known as the director, but their centers of mass are randomly distributed. researchgate.netlibretexts.org

The smectic phase exhibits a higher degree of order, with molecules arranged in layers. mdpi.comlibretexts.org Within these layers, the molecules maintain orientational order and can have some degree of positional order. researchgate.net Smectic phases are typically found at temperatures below the nematic phase if a compound exhibits both. sciencenet.cn The transition from an isotropic liquid to a smectic phase upon cooling is considered a first-order transition, while the transition to a nematic phase is second-order. mdpi.comresearchgate.net

Formation of Cholesteric and Chiral Nematic Liquid Crystals

Cholesteric liquid crystals, also referred to as chiral nematic liquid crystals, are a specific type of liquid crystal phase characterized by their chirality. wikipedia.orgtaylorandfrancis.com This phase is formed by chiral molecules or by doping a nematic liquid crystal with a chiral compound. wikipedia.orgtaylorandfrancis.com In the cholesteric phase, the director is not uniform but twists in a helical fashion throughout the material. taylorandfrancis.com The distance over which the director rotates by 360 degrees is known as the pitch of the helix. taylorandfrancis.com

The introduction of chirality to a nematic phase leads to the formation of a helical structure where each layer of molecules is slightly rotated with respect to the one above and below it. libretexts.orgresearchgate.net This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as their ability to selectively reflect light of a specific wavelength and circular polarization. taylorandfrancis.com The first liquid crystal discovered, cholesteryl benzoate, exhibits a cholesteric phase due to its inherent chirality. wikipedia.org

Influence of Molecular Structure on Clearing Point and Viscosity in Liquid Crystal Compositions

The molecular structure of the constituent compounds in a liquid crystal composition significantly influences its physical properties, such as the clearing point and viscosity. The clearing point is the temperature at which the material transitions from the liquid crystalline state to the isotropic liquid state. The rigidity of the molecular structure and the presence of polar groups contribute to the intermolecular forces that determine the stability of the liquid crystal phase and thus the clearing point.

Magnetic and Electric Field Response of Liquid Crystalline Phases

Liquid crystalline phases exhibit a delicate response to external magnetic and electric fields. taylorfrancis.com This response is a consequence of the anisotropy in the magnetic and electric properties of the liquid crystal molecules. When an electric or magnetic field is applied, the molecules tend to align themselves with the field to minimize the free energy of the system. taylorfrancis.comresearchgate.net

In a nematic liquid crystal, the application of a sufficiently strong electric or magnetic field can induce a collective reorientation of the director. researchgate.netrsc.org This phenomenon, known as the Fréedericksz transition, is fundamental to the operation of many liquid crystal displays. The response of ferromagnetic liquid crystals, which are suspensions of magnetic nanoparticles in a liquid crystal host, to external fields is more complex and can exhibit effects not seen in pure nematic liquid crystals. rsc.orgresearchgate.net The coupling between the nematic director and the magnetization of the nanoparticles leads to unique magneto-optic and converse magnetoelectric effects. rsc.org Composites of liquid crystals and magnetic nanoparticles have shown potential as MRI-readable sensors that respond to applied voltage. semanticscholar.org

Role as a Building Block in Polymer Chemistry

The unique properties of liquid crystals can be incorporated into polymer architectures to create materials with enhanced thermal and mechanical properties. medcraveebooks.comdtic.mil

Synthesis of Liquid Crystalline Polymer Networks and Elastomers

Liquid crystalline polymers (LCPs) can be synthesized to have the liquid crystalline mesogens in the main polymer chain or as side chains. wikipedia.org The synthesis of LCPs often involves the polymerization of monomers that themselves exhibit liquid crystalline properties. The resulting polymers can form networks and elastomers that retain the anisotropic properties of the liquid crystal phase. wikipedia.org

One method for creating liquid crystalline elastomers (LCEs) involves a two-step crosslinking process. wikipedia.org A weakly crosslinked gel is first formed from a mixture of a polymer backbone, a liquid crystalline monomer, and a crosslinker. Mechanical alignment can then be used to orient the mesogens within the gel before the crosslinking is completed, locking the orientation into the final elastomer. wikipedia.org The synthesis of LCPs can be a complex process, with various reaction mechanisms potentially at play, including acidolysis, phenolysis, and even speculative chain polycondensation reactions. mdpi.com The ability to create LCPs with well-defined structures and properties is crucial for their application in areas such as high-strength fibers and nonlinear optical devices. dtic.mildtic.mil

Development of Optoelectronic Materials Utilizing the Compound Scaffold

There is no available research data on the use of the 2-(4-Propoxycyclohexyl)acetic acid scaffold in the development of optoelectronic materials.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-Propoxycyclohexyl)acetic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete assignment of the molecular skeleton and its substituents.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the connectivity of protons within the molecule. The protons of the propoxy group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-), and a triplet for the methylene group attached to the ether oxygen (-O-CH₂-). The protons on the cyclohexane (B81311) ring would appear as a complex series of multiplets due to their diastereotopic nature and restricted conformational mobility. The methine proton at the C4 position, attached to the propoxy group, would likely resonate at a downfield-shifted position. The methylene protons of the acetic acid side chain (-CH₂-COOH) would present a distinct signal, typically a doublet, influenced by the adjacent chiral center on the cyclohexane ring. The acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, and its signal would disappear upon exchange with D₂O. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing around 170-180 ppm. The carbons of the propoxy group and the cyclohexane ring would resonate in the aliphatic region of the spectrum. The carbon atom attached to the ether oxygen (C4 of the cyclohexane ring and the first CH₂ of the propoxy group) would be shifted downfield compared to the other aliphatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-COOH10.0 - 12.0broad singlet
-O-CH ₂-CH₂-CH₃3.3 - 3.5triplet
Cyclohexane -CH -O-3.2 - 3.4multiplet
-CH₂-COOH2.1 - 2.4doublet
-O-CH₂-CH ₂-CH₃1.5 - 1.7sextet
Cyclohexane protons1.0 - 2.0multiplet
-O-CH₂-CH₂-CH0.9 - 1.0triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH175 - 180
-O-C H₂-CH₂-CH₃69 - 72
Cyclohexane -C H-O-75 - 78
-C H₂-COOH40 - 43
Cyclohexane carbons25 - 40
-O-CH₂-C H₂-CH₃22 - 25
-O-CH₂-CH₂-C H₃10 - 12

Infrared (IR) and Mass Spectrometry (MS) for Compound Verification and Purity Assessment

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound, thereby verifying its identity and assessing its purity. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. libretexts.org A sharp and intense absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the ether linkage is confirmed by a C-O stretching band in the fingerprint region, usually around 1070-1150 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexane and propoxy groups would be observed as multiple sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its structure and assessing purity. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the propoxy group ([M-59]⁺), cleavage of the acetic acid side chain ([M-59]⁺ or [M-60]⁺), and fragmentation of the cyclohexane ring, leading to a series of characteristic fragment ions. Analysis by high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Strong, Broad
Aliphatic C-HStretch2850 - 3000Medium to Strong
Carboxylic Acid C=OStretch1700 - 1725Strong, Sharp
Ether C-OStretch1070 - 1150Medium

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique can precisely map the atomic positions within a single crystal of the compound, providing accurate bond lengths, bond angles, and torsional angles.

While no specific crystal structure data for this compound is publicly available, a study on the related compound 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid illustrates the power of this method. pdx.edu For this compound, X-ray analysis would reveal the preferred conformation of the cyclohexane ring (typically a chair conformation) and the orientation of the propoxy and acetic acid substituents (axial or equatorial). It would also elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing. Such detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assignment

This compound possesses at least two chiral centers (at C1 and C4 of the cyclohexane ring), meaning it can exist as different stereoisomers. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and assigning the absolute configuration of a chiral sample.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting CD or ORD spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to that of a known standard or to spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be determined.

The application of chiroptical methods can be challenging for molecules like carboxylic acids due to potential aggregation through hydrogen bonding, which can significantly alter the observed spectra. ucl.ac.uk However, derivatization of the carboxylic acid to an ester or salt can often mitigate these issues, leading to more reliable data. For complex molecules, the use of chiroptical probes that react with the functional groups of the analyte can also be a powerful strategy to assign the absolute configuration. docbrown.info

Future Research Directions and Translational Perspectives

Exploration of Novel Asymmetric Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The structure of 2-(4-Propoxycyclohexyl)acetic acid contains multiple stereocenters, making the development of asymmetric synthetic routes a critical area for future research. The ability to selectively synthesize specific stereoisomers is paramount for elucidating structure-activity relationships and maximizing potential therapeutic efficacy.

Future synthetic research could focus on several cutting-edge strategies. One promising approach is the use of chiral auxiliaries . These are chiral compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which the auxiliary can be removed. For instance, a chiral auxiliary could be attached to the acetic acid moiety to control the stereochemistry of reactions at the cyclohexane (B81311) ring. youtube.com

Another avenue lies in organocatalysis , which utilizes small organic molecules as catalysts. Organocatalytic methods, such as enantioselective Michael additions or aldol (B89426) reactions, could be employed to construct the substituted cyclohexane ring with high stereocontrol. These methods offer the advantage of avoiding metal catalysts, which can be toxic and difficult to remove from the final product.

Furthermore, biocatalysis , which employs enzymes to catalyze chemical transformations, represents a green and highly specific approach. Enzymes such as lipases or esterases could be used for the kinetic resolution of racemic mixtures of this compound or its precursors. Additionally, engineered enzymes could potentially be developed to perform specific stereoselective steps in the synthesis of the target molecule. The desymmetrization of meso-compounds, which are achiral molecules containing stereocenters, is another powerful strategy that could be applied to suitable precursors of this compound.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

The structural similarity of this compound to other biologically active carboxylic acids suggests that it may possess interesting pharmacological properties. Future research should, therefore, focus on comprehensive in-vitro and in-vivo studies to identify and characterize its biological activities. A key starting point would be to investigate its potential as an anti-inflammatory agent, given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. nih.gov

Elucidating the molecular mechanism of action is a crucial next step. This involves identifying the specific cellular targets, such as enzymes or receptors, with which the compound interacts. For example, studies could explore its ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for many NSAIDs. nih.gov Understanding the structure-activity relationship (SAR) will be vital. walisongo.ac.idnih.govresearchgate.net This involves synthesizing and testing a series of analogues of this compound to determine how modifications to its chemical structure affect its biological activity. For instance, varying the length of the alkoxy chain (propoxy group) or altering the substitution pattern on the cyclohexane ring could provide valuable insights into the structural requirements for optimal activity. researchgate.net

Modern biochemical and molecular biology techniques, such as thermal shift assays, affinity chromatography, and genetic knockdown or knockout models, could be employed to identify the direct binding partners of the compound within the cell. Such studies would provide a detailed understanding of the signaling pathways modulated by this compound, paving the way for its potential development as a therapeutic agent.

Diversification of Applications in Emerging Functional Materials

Beyond its potential biological applications, the unique chemical structure of this compound makes it a candidate for investigation in the field of materials science. The combination of a flexible, non-aromatic cyclohexane ring and a reactive carboxylic acid group could be leveraged to create novel functional materials.

One potential application is in the development of new polymers . The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then be used as monomers in polymerization reactions. The propoxycyclohexyl moiety would be incorporated into the polymer backbone, potentially imparting unique physical properties such as improved flexibility, solubility, or thermal stability. The enzymatic catalysis for the synthesis of aldehydes from carboxylic acids could also open avenues for producing valuable chemical intermediates for the polymer industry. nih.govresearchgate.net

Furthermore, the compound could be explored as a component of liquid crystals or other self-assembling systems. The rigid cyclohexane ring, combined with the flexible propoxy chain, could promote the formation of ordered structures. The carboxylic acid group could also be used to anchor the molecule to surfaces or to form hydrogen-bonded networks, which are crucial for the formation of many functional materials. The study of ferrocene (B1249389) derivatives, which have applications in materials science, highlights how organometallic compounds with specific functional groups can be utilized, suggesting a broad scope for new materials based on functionalized cycloaliphatic structures. wikipedia.org

Advanced Computational Modeling for Predictive Research and Drug Discovery

Computational chemistry and molecular modeling are indispensable tools in modern chemical research and drug discovery. domainex.co.ukneuroquantology.comnih.govbeilstein-journals.org These methods can be applied to this compound to predict its properties and guide experimental work, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. neuroquantology.com By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, it may be possible to predict which modifications are most likely to enhance its desired biological effects.

Molecular docking simulations can be used to predict how this compound might bind to the active site of a target protein. beilstein-journals.org This can help to identify potential biological targets and provide insights into the molecular basis of its activity. For instance, docking studies could be performed against various enzymes implicated in inflammation or other diseases to generate hypotheses that can be tested experimentally.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how the compound interacts with its environment, such as a protein binding pocket or a solvent. neuroquantology.com This can help to understand the conformational changes that occur upon binding and to estimate the binding free energy. Furthermore, advanced computational methods like deep neural network potentials can be used to model the behavior of carboxylic acids in solution, including their acidity and dimerization, which are important properties for drug development. princeton.edu The use of graph neural networks also presents an opportunity for the rapid prediction of molecular descriptors, which can accelerate data-driven discovery. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-(4-Propoxycyclohexyl)acetic acid, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution of 4-propoxycyclohexanol with chloroacetic acid under alkaline conditions. For example, sodium hydroxide in ethanol facilitates the formation of the ester intermediate, which is hydrolyzed to the final acetic acid derivative. Key parameters include:

  • Temperature : Reflux (~70–80°C) improves reaction kinetics but may lead to side reactions (e.g., oxidation) if prolonged .
  • Solvent : Ethanol balances solubility and reactivity; polar aprotic solvents like DMF may enhance nucleophilicity but complicate purification.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution in biphasic systems.
    Typical yields range from 60–75%, with losses attributed to incomplete hydrolysis or side-product formation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Combine spectroscopic and chromatographic methods:

  • IR Spectroscopy : Look for characteristic bands:
    • Broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid.
    • C-O-C stretch (~1200 cm⁻¹) from the propoxy group .
  • NMR :
    • ¹H NMR : Multiplets at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4–3.6 ppm (propoxy methylene), and δ 12.0 ppm (carboxylic acid proton, if observable).
    • ¹³C NMR : Carbonyl carbon at ~170–175 ppm .
  • HPLC/MS : Use reverse-phase C18 columns with ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DMF).
  • Spill Management : Neutralize spills with sodium bicarbonate and collect residues via wet vacuuming (HEPA-filtered) to avoid dust dispersion .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

AI-driven platforms (e.g., PubChem’s retrosynthesis tools) predict feasible routes by analyzing databases like Reaxys and PISTACHIO. For example:

  • Reaction Feasibility : Models prioritize pathways with high atom economy (e.g., direct alkylation over multi-step sequences).
  • Energy Profiling : DFT calculations identify transition states to minimize activation energy barriers, particularly for sterically hindered cyclohexyl intermediates .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and byproduct formation .

Q. What strategies resolve contradictions in biological activity data for cyclohexylacetic acid derivatives?

Discrepancies often arise from substituent positioning and assay conditions:

  • Functional Group Analysis : Compare 4-propoxy vs. 4-chloro derivatives (e.g., 2-(4-chloro-3-methylphenyl)acetic acid shows antioxidant activity, while propoxy analogs may lack electron-withdrawing groups for radical scavenging) .
  • Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HEK293 vs. HepG2) to account for metabolic differences.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to differentiate true activity from assay artifacts .

Q. How can crystallographic data improve purity assessment of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation:

  • Unit Cell Parameters : Compare experimental values (e.g., a = 14.2570 Å, b = 7.9250 Å for similar acetic acid derivatives) with computational predictions.
  • Hydrogen Bonding : Identify dimerization patterns (O-H···O) to assess crystallinity and polymorphic forms .
  • Impurity Detection : High-resolution data (R < 0.05) reveals trace co-crystallized solvents or unreacted intermediates .

Q. What advanced purification techniques mitigate byproducts in this compound synthesis?

  • Column Chromatography : Use gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate regioisomers.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of the target compound.
  • HPLC Prep-Scale : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water achieve >98% purity for biological assays .

Methodological Challenges and Solutions

Q. How to address low yields in the hydrolysis step of the synthesis?

  • Catalytic Acid : Add H₂SO₄ (0.1–1.0 equiv.) to accelerate ester hydrolysis without degrading the cyclohexyl ring.
  • Microwave Assistance : Short-duration microwave irradiation (100°C, 20 min) improves conversion rates by 15–20% .

Q. What analytical methods differentiate this compound from its regioisomers?

  • 2D NMR : HSQC and HMBC correlate cyclohexyl protons with the propoxy group, confirming substitution at the 4-position.
  • X-ray Photoelectron Spectroscopy (XPS) : Detect binding energy shifts in oxygen atoms (carboxylic vs. ether groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.